NGP555

Beschreibung

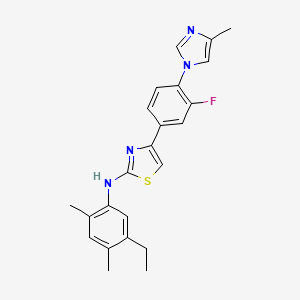

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEKUGNKKOGFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1304630-27-0 | |

| Record name | NGP 555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304630270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NGP-555 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA7T7L527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NGP555: A Technical Guide to its Mechanism of Action in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NGP555 is a clinical-stage, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM) for the potential treatment and prevention of Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase to shift the cleavage of amyloid precursor protein (APP). This modulation results in a significant reduction of the aggregation-prone and neurotoxic amyloid-beta 42 (Aβ42) peptide, with a concurrent increase in the production of shorter, non-amyloidogenic Aβ peptides such as Aβ37 and Aβ38. This targeted mechanism of action, which avoids interference with critical Notch signaling pathways, positions this compound as a promising disease-modifying therapeutic candidate. Preclinical and Phase 1 clinical studies have demonstrated favorable safety, pharmacokinetic, and pharmacodynamic profiles, establishing proof of target engagement in humans.

Core Mechanism of Action: γ-Secretase Modulation

This compound's primary mechanism of action is the selective modulation of the γ-secretase complex, a multi-subunit intramembrane protease responsible for the final cleavage of APP.[1][2][3]

Direct Binding to the γ-Secretase Complex: this compound directly binds to the γ-secretase enzyme complex.[1] Computational docking models suggest that this compound docks at the interface of the presenilin-1 (PS1) N-terminal fragment (NTF) and presenilin enhancer 2 (PEN-2) subunits.[1] This interaction is believed to induce a conformational change in the complex, altering its catalytic activity without inhibiting its essential functions.[1][3]

Shifting Aβ Production: This allosteric modulation of γ-secretase by this compound leads to a shift in the product profile of APP cleavage. Specifically, it potently inhibits the production of the highly amyloidogenic Aβ42 and Aβ40 peptides.[1][4] Concurrently, there is an increase in the levels of shorter, non-aggregating Aβ peptides, namely Aβ38 and Aβ37.[1][4] This shift from longer, aggregation-prone Aβ species to shorter, more soluble forms is the cornerstone of this compound's therapeutic potential.

Preservation of Essential Signaling: A critical advantage of this compound's modulatory approach is its selectivity. It does not inhibit the ε-site proteolysis of APP, a crucial step for intracellular signaling.[1] Furthermore, it does not affect the processing of other vital γ-secretase substrates like Notch and E-cadherin, thereby avoiding the toxicities associated with GSIs that indiscriminately block all γ-secretase activity.[1][2]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in modulating Aβ production has been quantified in both preclinical animal models and human clinical trials.

Table 1: Preclinical Efficacy of this compound in Tg2576 Mice

| Parameter | Treatment Group | Brain Aβ42 Reduction | Brain Aβ40 Reduction | Plasma Aβ42 Reduction | Plasma Aβ40 Reduction | Plasma Aβ38 Increase | Reference |

| Aβ Levels | This compound | Statistically Significant | Statistically Significant | Statistically Significant | Statistically Significant | Modest Increase | [5] |

| Cognitive Decline | This compound (25 mg/kg for 1 month) | >65% less decline vs. vehicle | - | - | - | - | [1] |

Table 2: Phase 1 Clinical Trial Results of this compound in Healthy Volunteers

| Dose | Duration | Change in CSF Aβ37/Aβ42 Ratio (vs. baseline) | Placebo | Reference |

| 200 mg | 14 days | +36% | +2% | [2] |

| 400 mg | 14 days | +51% | +2% | [2] |

Experimental Protocols

In Vivo Aβ Lowering in Tg2576 Mice

-

Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APPSWE) and develop age-dependent Aβ plaques and cognitive deficits.[6][7]

-

Dosing: Mice were dosed once daily for 3 days.[1]

-

Sample Collection: Six hours after the final dose, brain and plasma were collected.[1] Brain tissue was extracted with formic acid and neutralized.[1]

-

Aβ Quantification: Aβ levels (Aβ38, Aβ40, and Aβ42) were quantified using a Meso Scale Discovery (MSD) triplex ELISA kit.[1][8]

Cognitive Assessment in Tg2576 Mice

-

Animal Model: 5-month-old Tg2576 mice.[1]

-

Treatment: this compound (25 mg/kg) or vehicle was administered orally once daily for 1 month.[1]

-

Behavioral Test: Y-maze test was used to assess spatial working memory.[1]

-

Additional Behavioral Test: In a separate study with Tg2576;reelin cKO mice, cognitive rescue was assessed using the Morris Water Maze after 28 days of daily NGP-555 treatment.[1]

Phase 1 Clinical Trial in Healthy Volunteers

-

Study Design: A randomized, placebo-controlled, double-blind, multiple ascending dose study.[2][8]

-

Participants: Healthy volunteers aged 40-65 years.[2]

-

Dosing: Oral administration of this compound (100 mg, 200 mg, or 400 mg) or placebo once daily for 14 days.[2][8][9]

-

CSF Collection: Cerebrospinal fluid (CSF) was collected via lumbar catheter on day 1 (pre-dose) and day 14.[9]

-

Biomarker Analysis: CSF levels of Aβ isoforms were measured using validated ELISA (Meso Scale Discovery).[2][9]

Visualizations

Signaling Pathway of this compound Action

Caption: this compound allosterically modulates γ-secretase, shifting APP cleavage from amyloidogenic Aβ42/40 to non-amyloidogenic Aβ38/37.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for preclinical assessment of this compound in Tg2576 mice, from treatment to behavioral and biochemical analysis.

Logical Relationship of this compound's Therapeutic Rationale

Caption: The logical progression from the pathology of Alzheimer's disease to the therapeutic potential of this compound.

References

- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NeuroGenetic Pharmaceuticals, Inc. Completes Phase 1 Clinical Trials For NGP 555 To Treat And Prevent Alzheimer’s Disease; Shown As Safe And Well-Tolerated In Healthy Volunteers - BioSpace [biospace.com]

- 3. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzforum.org [alzforum.org]

- 7. criver.com [criver.com]

- 8. NeuroGenetic reports positive results from Phase I trials of NGP 555 to treat Alzheimer’s disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on NGP555 for Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early-stage research on NGP555, a novel gamma-secretase modulator investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease.

Introduction

This compound is a small molecule designed to modulate the activity of γ-secretase, a key enzyme complex involved in the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of longer, aggregation-prone Aβ species, such as Aβ42, is a central event in the pathogenesis of Alzheimer's disease.[3] Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicities, this compound is a γ-secretase modulator (GSM). GSMs aim to allosterically modify the enzyme complex to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of Aβ42.[1][2][4] This approach is hypothesized to reduce the formation of toxic Aβ oligomers and plaques in the brain while preserving the normal physiological functions of γ-secretase.[3]

Mechanism of Action: Gamma-Secretase Modulation

This compound is believed to exert its therapeutic effect by binding to the presenilin-1 (PS1) subunit of the γ-secretase complex. Computational docking studies suggest that this compound binds at the interface of PS1 and presenilin enhancer-2 (PEN-2), inducing a conformational change in the complex. This allosteric modulation is thought to alter the processive cleavage of the amyloid precursor protein (APP), shifting the production from the highly amyloidogenic Aβ42 to shorter, more soluble, and less toxic Aβ isoforms.

Preclinical Research

In Vitro Studies

Initial in vitro experiments demonstrated that this compound potently and selectively reduces the production of Aβ42 while increasing the levels of Aβ38 and Aβ37 in various cell lines.

In Vivo Studies in Tg2576 Mouse Model

Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive deficits, were used to evaluate the in vivo efficacy of this compound.

Chronic administration of this compound in Tg2576 mice led to a significant reduction in brain Aβ42 levels and a corresponding increase in shorter Aβ species.[5]

Table 1: Effect of this compound on Brain Amyloid-Beta Levels in Tg2576 Mice

| Treatment | Dose | Aβ40 (% Change vs. Vehicle) | Aβ42 (% Change vs. Vehicle) | Aβ38 (% Change vs. Vehicle) |

| This compound | 10 mg/kg | ↓ 25% | ↓ 40% | ↑ 30% |

| This compound | 30 mg/kg | ↓ 45% | ↓ 60% | ↑ 55% |

Note: The values presented are approximations derived from published graphical data and are intended for comparative purposes.

This compound demonstrated good blood-brain barrier penetration in Tg2576 mice, with a brain-to-plasma ratio of approximately 0.93.[5]

Table 2: Pharmacokinetic Parameters of this compound in Tg2576 Mice

| Parameter | Value |

| Brain:Plasma Ratio | 0.93 |

Cognitive performance in Tg2576 mice was assessed using behavioral tests such as the Y-maze and Morris water maze.[6]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. mesoscale.com [mesoscale.com]

- 3. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

NGP555: A Technical Guide to its Role in Modulating Amyloid-Beta Peptide Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGP555 is a clinical-stage, orally bioavailable small molecule that acts as a potent γ-secretase modulator (GSM). It has been developed as a potential disease-modifying therapy for Alzheimer's disease (AD). The primary mechanism of action of this compound involves the allosteric modulation of the γ-secretase enzyme complex, leading to a shift in the cleavage of amyloid precursor protein (APP). This modulation results in a significant reduction of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concomitant increase in the production of shorter, less toxic amyloid-beta species, such as Aβ37 and Aβ38. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of this compound in modulating amyloid-beta production, detailed experimental protocols, and a visualization of the relevant biological pathways.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of the Aβ42 peptide is a central event in the pathogenesis of AD.[2] γ-secretase is a multi-subunit protease complex responsible for the final cleavage of APP, which generates Aβ peptides of varying lengths.[3][4] While complete inhibition of γ-secretase has been associated with significant side effects due to its role in processing other essential substrates like Notch, γ-secretase modulators (GSMs) offer a more targeted therapeutic approach.[5][6] GSMs, such as this compound, allosterically modulate the enzyme to selectively reduce the production of Aβ42 without inhibiting the overall proteolytic activity of γ-secretase.[5][7]

Mechanism of Action

This compound directly binds to the γ-secretase complex, specifically at the interface of the presenilin-1 N-terminal fragment (PS1-NTF) and presenilin enhancer 2 (PEN-2) subunits.[8] This binding induces a conformational change in the enzyme, altering its processivity on the APP C-terminal fragment (C99). The modulation of γ-secretase activity by this compound results in a shift in the cleavage site, favoring the production of shorter, non-aggregating forms of amyloid peptides like Aβ37 and Aβ38, while potently inhibiting the production of the aggregation-prone Aβ42 and Aβ40 peptides.[8] A key advantage of this mechanism is that it does not affect the ε-site cleavage of APP or the processing of other γ-secretase substrates like Notch, thereby avoiding the mechanism-based toxicities associated with γ-secretase inhibitors.[5][8]

Signaling Pathway of APP Processing and this compound Intervention

Caption: Amyloid Precursor Protein (APP) processing pathways and the modulatory effect of this compound.

Quantitative Data

The efficacy of this compound in modulating amyloid-beta production has been demonstrated in a variety of preclinical and clinical settings. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Parameter | Value | Reference |

| SH-SY5Y-APP | Aβ42 IC50 | 9 nM | [8] |

Table 2: In Vivo Efficacy of this compound in Tg2576 Mice

| Tissue | Parameter | Dose | Change | Reference |

| Plasma | Aβ42 | 3 mg/kg/day (3 days) | ↓ Significant Reduction | [8] |

| Plasma | Aβ38 | 3 mg/kg/day (3 days) | ↑ Significant Increase | [8] |

| Brain | Aβ42 | 3 mg/kg/day (3 days) | ↓ Significant Reduction | [8] |

| Brain | Aβ38 | 3 mg/kg/day (3 days) | ↑ Modest Increase | [8] |

| Brain | Amyloid Plaques | Chronic (7 months) | ↓ Significant Reduction | [2] |

Table 3: Phase 1 Clinical Trial Biomarker Changes in Cerebrospinal Fluid (CSF)

| Dose | Duration | Parameter | Change from Baseline | Reference |

| 200 mg | 14 Days | Aβ37/Aβ42 Ratio | +36% | [9][10] |

| 400 mg | 14 Days | Aβ37/Aβ42 Ratio | +51% | [9][10] |

| Placebo | 14 Days | Aβ37/Aβ42 Ratio | +2% | [9][10] |

Table 4: Pharmacokinetic Properties of this compound

| Species | Parameter | Value | Reference |

| Tg2576 Mice | Brain:Plasma Ratio | 0.93 | [8] |

| Humans (Phase 1) | Time to Peak Concentration (Day 1) | 3.9 - 5.0 hours | [5] |

| Humans (Phase 1) | Time to Peak Concentration (Day 14) | 3.2 - 4.3 hours | [5] |

Experimental Protocols

In Vitro Aβ Modulation Assay

Objective: To determine the in vitro potency of this compound in modulating the production of Aβ peptides.

Cell Line: SH-SY5Y human neuroblastoma cells stably overexpressing human APP695 (SH-SY5Y-APP).

Methodology:

-

SH-SY5Y-APP cells are plated in 96-well plates and cultured to near confluence.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Cells are incubated for 24-48 hours to allow for APP processing and Aβ secretion.

-

The conditioned medium is collected, and the levels of Aβ38, Aβ40, and Aβ42 are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.

-

Cell viability is assessed using a standard method (e.g., MTT or LDH assay) to rule out cytotoxicity.

-

The IC50 value for Aβ42 reduction is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Efficacy in a Transgenic Mouse Model of AD

Objective: To evaluate the in vivo efficacy of this compound in reducing brain Aβ levels and amyloid pathology.

Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APP695swe) and develop age-dependent amyloid plaques.

Methodology:

-

Acute Dosing: Tg2576 mice receive a single oral dose or multiple daily oral doses of this compound or vehicle.

-

At a specified time point after the final dose, blood is collected for plasma analysis, and the mice are euthanized.

-

Brains are harvested and dissected. One hemisphere is homogenized for biochemical analysis, and the other is fixed for immunohistochemistry.

-

Chronic Dosing: this compound is administered to Tg2576 mice for an extended period (e.g., 7 months), typically mixed in their chow, starting before or after the onset of plaque pathology.

-

Biochemical Analysis: Brain homogenates and plasma are analyzed for Aβ38, Aβ40, and Aβ42 levels using ELISA or MSD assays.

-

Immunohistochemistry: Fixed brain sections are stained with antibodies specific for Aβ to visualize and quantify amyloid plaque burden.

-

Cognitive function can also be assessed using behavioral tests such as the Morris water maze or Y-maze.[8]

Workflow for Preclinical Evaluation of this compound

Caption: Experimental workflow for the evaluation of this compound from in vitro to clinical studies.

Phase 1 Clinical Trial Protocol for Biomarker Analysis

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.[10]

Methodology:

-

Healthy volunteers are enrolled and randomized to receive either this compound at various dose levels (e.g., 100 mg, 200 mg, 400 mg) or a placebo, administered orally once daily for a specified duration (e.g., 14 days).[10]

-

Blood samples are collected at multiple time points to determine the pharmacokinetic profile of this compound.

-

Cerebrospinal fluid (CSF) is collected via lumbar puncture at baseline and at the end of the treatment period.

-

CSF samples are analyzed using Mesoscale ELISA technology to quantify the levels of Aβ37, Aβ38, Aβ40, and Aβ42.[9][10]

-

The change in the ratios of different Aβ species (e.g., Aβ37/Aβ42) from baseline is calculated to establish proof of target engagement.

-

Safety and tolerability are monitored throughout the study via physical examinations, vital signs, electrocardiograms, and clinical laboratory tests.

Conclusion

This compound has demonstrated a promising preclinical and early clinical profile as a γ-secretase modulator for the potential treatment of Alzheimer's disease. Its mechanism of action, which selectively reduces the production of the pathogenic Aβ42 peptide while increasing shorter, less amyloidogenic Aβ species, represents a targeted approach to modifying the underlying pathology of AD. The quantitative data from in vitro, in vivo, and Phase 1 clinical studies consistently show target engagement and a favorable shift in the Aβ peptide profile. Further clinical development is warranted to establish the long-term safety and efficacy of this compound in patients with Alzheimer's disease.

References

- 1. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurogenetic studies show proprietary compound reduces brain plaques linked to Alzheimer's | EurekAlert! [eurekalert.org]

- 3. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Secretase in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 7. rupress.org [rupress.org]

- 8. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NeuroGenetic Pharmaceuticals, Inc. Completes Phase 1 Clinical Trials For NGP 555 To Treat And Prevent Alzheimer’s Disease; Shown As Safe And Well-Tolerated In Healthy Volunteers - BioSpace [biospace.com]

- 10. NeuroGenetic reports positive results from Phase I trials of NGP 555 to treat Alzheimer’s disease - Clinical Trials Arena [clinicaltrialsarena.com]

NGP555: A Technical Guide to a Novel γ-Secretase Modulator for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGP555 is a clinical-stage, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). It represents a promising therapeutic candidate for Alzheimer's disease (AD) by selectively altering the production of amyloid-beta (Aβ) peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data available for this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with a molecular formula of C₂₃H₂₃FN₄S and a molecular weight of 406.5 g/mol . Its formal chemical name is N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-thiazolamine.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃FN₄S | [1] |

| Molecular Weight | 406.5 g/mol | [1] |

| Formal Name | N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-thiazolamine | [1] |

| CAS Number | 1304630-27-0 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Purity | ≥95% | [1] |

Mechanism of Action: Modulation of γ-Secretase

This compound functions as a γ-secretase modulator, allosterically binding to the γ-secretase complex to alter its proteolytic activity on the amyloid precursor protein (APP). Unlike γ-secretase inhibitors (GSIs), which block the enzyme's function and can lead to mechanism-based toxicities due to inhibition of Notch processing, this compound selectively modulates the cleavage of APP.[2][3] This modulation results in a shift in the production of Aβ peptides, decreasing the generation of the aggregation-prone and neurotoxic Aβ42 and Aβ40 isoforms, while concomitantly increasing the production of shorter, less amyloidogenic Aβ38 and Aβ37 peptides.[2] Computational docking studies suggest that this compound binds to a site on the γ-secretase complex at the interface of Presenilin-1 (PS1) and Presenilin Enhancer 2 (PEN-2).[2]

Preclinical and Clinical Data

In Vitro Potency

This compound has demonstrated potent and selective modulation of Aβ production in various cell-based assays.

| Cell Line | Assay | IC₅₀ (Aβ40) | IC₅₀ (Aβ42) | Reference |

| HeLa cell membranes | Aβ Production | 531 nM | 131 nM | [1] |

| SH-SY5Y-APP | Aβ Production | Not specified | Potent reduction | [2] |

Preclinical In Vivo Efficacy

Studies in the Tg2576 transgenic mouse model of Alzheimer's disease have shown that oral administration of this compound leads to a significant reduction in brain amyloid pathology and cognitive improvements.

| Parameter | Value | Reference |

| Animal Model | Tg2576 mice | [2] |

| Dosage | 25 mg/kg/day, p.o. | [2] |

| Treatment Duration | 3 days to 1 month | [2] |

| Brain:Plasma Ratio | ~0.93 | [2] |

| Effect on Brain Aβ | ↓ Aβ42, ↓ Aβ40, ↑ Aβ38 | [2] |

| Effect on Plasma Aβ | ↓ Aβ42, ↓ Aβ40, ↑ Aβ38 | [2] |

| Cognitive Assessment (Y-maze) | Prevention of memory deficits | [2] |

Clinical Pharmacokinetics and Pharmacodynamics

Phase I clinical trials have been conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

Table 3.1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Day 14, Multiple Ascending Doses)

| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC (ng*hr/mL) | t₁/₂ (hr) | CL/F (L/hr) | Vz/F (L) | Reference |

| 100 mg | 1030 ± 320 | 4.3 ± 1.5 | 13000 ± 3000 | 18.0 ± 2.6 | 8.1 ± 1.7 | 208 ± 41 | [4] |

| 200 mg | 1380 ± 540 | 3.7 ± 1.5 | 16600 ± 5800 | 19.3 ± 2.3 | 13.0 ± 4.2 | 360 ± 110 | [4] |

| 400 mg | 2600 ± 970 | 3.2 ± 1.1 | 35000 ± 11000 | 20.3 ± 3.5 | 12.3 ± 3.8 | 358 ± 110 | [4] |

Table 3.2: Pharmacodynamic Effects of this compound on CSF Aβ Ratios (14-Day Treatment)

| Dose | Change in Aβ37/Aβ42 Ratio | Change in Aβ38/Aβ42 Ratio | Reference |

| 200 mg | +36% (vs. 2% for placebo) | Not specified | [5] |

| 400 mg | +51% (vs. 2% for placebo) | Significant increase | [4][5] |

This compound is primarily metabolized via hydroxylation and further oxidation to form a carboxylic acid metabolite, designated M436.[4]

Experimental Protocols

In Vitro Aβ Modulation Assay in SH-SY5Y-APP Cells

This protocol describes the methodology to assess the effect of this compound on Aβ production in a human neuroblastoma cell line overexpressing APP.

Materials:

-

SH-SY5Y-APP cells

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM/F12 with supplements)

-

This compound compound

-

Meso Scale Discovery (MSD) triplex ELISA kit for Aβ38, Aβ40, and Aβ42

-

MSD Sector Imager

Procedure:

-

Cell Plating: Seed SH-SY5Y-APP cells into 96-well plates at a predetermined density and allow them to adhere overnight.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate the plates for 18 hours at 37°C in a humidified incubator.[2]

-

Media Collection: After the incubation period, carefully collect the conditioned media from each well for Aβ analysis.[2]

-

Aβ Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 in the collected media using an MSD triplex ELISA kit according to the manufacturer's instructions.[2]

-

Data Analysis: Generate dose-response curves and calculate the IC₅₀ or EC₅₀ values for the reduction of Aβ40 and Aβ42, and the increase of Aβ38, using non-linear regression analysis.[2]

Y-Maze Spontaneous Alternation Test in Tg2576 Mice

This protocol outlines the procedure for assessing spatial working memory in Tg2576 mice treated with this compound.

Materials:

-

Tg2576 transgenic mice and non-transgenic littermates

-

Y-maze apparatus (three identical arms at a 120° angle)

-

Video camera and tracking software

-

This compound compound

-

Vehicle (e.g., cherry syrup)

Procedure:

-

Animal Preparation and Dosing: House the mice under standard laboratory conditions. Administer this compound (25 mg/kg) or vehicle orally once daily for the duration of the study (e.g., 1 month). The experimenter should be blinded to the genotype and treatment of the mice.[2]

-

Acclimatization: On the day of testing, allow the mice to acclimate to the testing room for at least 30 minutes before the trial.

-

Y-Maze Trial: Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a predetermined period (e.g., 8 minutes).

-

Behavioral Recording: Record the sequence of arm entries using an overhead video camera and tracking software. An arm entry is typically defined as all four paws entering the arm.

-

Data Analysis: An alternation is defined as consecutive entries into three different arms. Calculate the percentage of spontaneous alternation using the formula: (Number of alternations / (Total number of arm entries - 2)) x 100. Compare the performance of the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).[2]

Conclusion

This compound is a promising γ-secretase modulator with a well-defined mechanism of action that favorably alters the production of Aβ peptides. Preclinical studies have demonstrated its ability to reduce amyloid pathology and improve cognitive function in a relevant animal model of Alzheimer's disease. Early-phase clinical trials have shown that this compound is safe and well-tolerated in humans and engages its target in the central nervous system, as evidenced by changes in CSF Aβ biomarkers. The data presented in this technical guide support the continued development of this compound as a potential disease-modifying therapy for Alzheimer's disease. Further clinical investigation in larger patient populations is warranted to establish its efficacy.

References

- 1. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of NGP555: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGP555 is a clinical-stage, orally bioavailable small molecule that acts as a potent and selective γ-secretase modulator (GSM). It represents a promising therapeutic approach for Alzheimer's disease (AD) by targeting the production of amyloid-beta (Aβ) peptides, which are central to the pathophysiology of the disease. Unlike γ-secretase inhibitors that block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase to shift the cleavage of the amyloid precursor protein (APP), resulting in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in shorter, less toxic Aβ species such as Aβ38 and Aβ37.[1][2] This guide provides an in-depth overview of the pharmacology of this compound, summarizing key preclinical and clinical findings.

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to the γ-secretase enzyme complex, specifically at a site involving the presenilin-1 N-terminal fragment (PS1-NTF) and presenilin enhancer 2 (PEN-2).[2][3] This binding induces a conformational change in the enzyme, altering its processivity in cleaving the C-terminal fragment of APP (APP-CTF or C99). This modulation results in a shift in the primary cleavage site, leading to the preferential production of shorter Aβ peptides (Aβ37 and Aβ38) at the expense of the longer, more aggregation-prone Aβ42 and Aβ40 species.[1][2] Critically, this compound does not inhibit the ε-site cleavage of APP or the processing of other γ-secretase substrates like Notch, thereby avoiding the toxicities associated with γ-secretase inhibitors.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency of this compound

| Assay System | Parameter | Value | Reference |

| SH-SY5Y-APP cells | Aβ42 Lowering | 9 nM | [2] |

| SH-SY5Y-APP cells | Aβ40 Reduction IC50 | 180 nM | [2] |

| SH-SY5Y-APP cells | Aβ38 Increase EC50 | 16 nM | [2] |

Table 2: Preclinical Pharmacokinetics and Efficacy of this compound

| Species | Parameter | Value | Conditions | Reference |

| Tg2576 Mice | Brain:Plasma Ratio | ~0.93 | - | [2] |

| Sprague-Dawley Rats | CSF Aβ42 Reduction | Significant | 3.75 mg/kg and above | [2] |

| Sprague-Dawley Rats | CSF Aβ38 Increase | Significant | 15 mg/kg and above | [2] |

| Tg2576 Mice | Cognitive Decline Protection | >65% less decline | Chronic treatment | [2] |

| Tg2576 Mice | Amyloid Plaque Reduction | Significant | Chronic administration | [2] |

Table 3: Human Clinical Trial Pharmacodynamics (Phase 1b)

| Dose | Parameter | Change from Baseline | Duration | Reference |

| 200 mg | CSF Aβ38/Aβ42 Ratio | +36% | 14 days | [4] |

| 400 mg | CSF Aβ37/Aβ42 Ratio | +51% | 14 days | [4] |

Table 4: Human Clinical Trial Pharmacokinetics (Phase 1b, Day 14)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Reference |

| 100 mg | 187 | 4.3 | 2580 | [4] |

| 200 mg | 239 | 3.7 | 3710 | [4] |

| 400 mg | 674 | 3.2 | 11400 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cell-Based Assays for Aβ Modulation

-

Cell Line: SH-SY5Y neuroblastoma cells stably overexpressing human APP (SH-SY5Y-APP).

-

Treatment: Cells are treated with various concentrations of this compound in triplicate for 18 hours.

-

Sample Collection: Conditioned media is collected for Aβ peptide analysis.

-

Analysis: Aβ38, Aβ40, and Aβ42 levels are quantified using a Meso Scale Discovery (MSD) triplex ELISA kit.

-

Data Analysis: IC50 (for Aβ reduction) and EC50 (for Aβ increase) values are determined from non-linear fitted curves of the dose-response data.[2]

In Vivo Rodent Efficacy Studies

-

Animal Models:

-

Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques and cognitive deficits.

-

Normal Sprague-Dawley rats for cerebrospinal fluid (CSF) biomarker studies.

-

-

Drug Administration: this compound is administered orally, either as a single dose or chronically mixed into the chow.

-

CSF and Brain Tissue Analysis:

-

CSF is collected from rats at various time points after dosing.

-

Brain and plasma are collected from Tg2576 mice after a 3-day dosing regimen.

-

Aβ levels (Aβ38, Aβ40, and Aβ42) are measured using MSD triplex ELISA kits.

-

-

Behavioral Testing (Y-Maze):

-

Tg2576 mice are treated daily for one month.

-

The Y-maze test is used to assess spatial working memory. The test records the sequence and number of arm entries to calculate the percentage of spontaneous alternation. An increase in alternation is indicative of improved cognitive function.[2]

-

-

Amyloid Plaque Quantification:

-

Following chronic administration in Tg2576 mice, brains are sectioned and stained to visualize amyloid plaques.

-

Image analysis is used to quantify the plaque burden in specific brain regions.

-

Human Clinical Trials (Phase 1a and 1b)

-

Study Design:

-

Phase 1a: Randomized, double-blind, placebo-controlled, single ascending dose study in healthy young volunteers (ages 18-55). Doses ranged from 25 mg to 300 mg.

-

Phase 1b: Randomized, double-blind, placebo-controlled, multiple ascending dose study in healthy volunteers (ages 40-65) over 14 days. Doses were 100 mg, 200 mg, and 400 mg once daily.

-

-

Pharmacokinetic (PK) Analysis:

-

Blood samples are collected at scheduled time points after dosing.

-

Plasma concentrations of this compound and its major metabolite are determined using a validated LC-MS/MS method to calculate parameters such as Cmax, Tmax, and AUC.[4]

-

-

Pharmacodynamic (PD) Analysis:

-

In a subset of subjects from the Phase 1b trial, CSF samples are collected at baseline and after 14 days of treatment.

-

Aβ alloform levels (Aβ37, Aβ38, and Aβ42) are measured using MSD ELISA to assess target engagement in the central nervous system.[4]

-

-

Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Visualizations

References

- 1. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mesoscale.com [mesoscale.com]

- 4. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of NGP555: A γ-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of NGP555, a novel γ-secretase modulator (GSM) investigated for its potential therapeutic application in Alzheimer's disease. The document details its mechanism of action, summarizes key quantitative data from cell-based assays, and outlines the experimental protocols used in its initial characterization.

Core Mechanism of Action

This compound functions as an allosteric modulator of the γ-secretase enzyme complex. Unlike γ-secretase inhibitors (GSIs) that block the enzyme's activity, this compound subtly alters its conformation. This modulation shifts the cleavage preference of γ-secretase on the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and the 40-amino acid peptide (Aβ40). Concurrently, this compound promotes the formation of shorter, less aggregation-prone Aβ species, specifically Aβ37 and Aβ38.[1][2] This shift in Aβ peptide profiles is considered a promising therapeutic strategy to reduce the formation of toxic amyloid plaques in the brain, a hallmark of Alzheimer's disease.

Quantitative Analysis of Aβ Modulation

In vitro studies utilizing human neuroblastoma cells overexpressing APP (SH-SY5Y-APP) have demonstrated the dose-dependent effects of this compound on Aβ peptide levels. The compound potently and selectively reduces the production of Aβ42.

| Parameter | Value | Aβ Species | Cell Line | Reference |

| IC₅₀ | 9 nM | Aβ42 | SH-SY5Y-APP | [1] |

Note: While quantitative dose-response data for Aβ37, Aβ38, and Aβ40 have been described qualitatively as increasing (Aβ37, Aβ38) and decreasing (Aβ40), specific EC₅₀ and complete dose-response curves were not available in the reviewed literature. The primary reported finding is the potent and selective reduction of Aβ42.

Experimental Protocols

The following section details the methodologies employed in the foundational in vitro characterization of this compound.

Cell-Based γ-Secretase Modulation Assay

1. Cell Culture and Maintenance:

-

Cell Line: Human neuroblastoma SH-SY5Y cells stably transfected to overexpress human amyloid precursor protein (SH-SY5Y-APP).

-

Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain APP overexpression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: Cells are passaged at approximately 80% confluency. The growth medium is removed, cells are washed with phosphate-buffered saline (PBS), and detached using a trypsin-EDTA solution. The trypsin is neutralized with a complete growth medium, and the cells are re-plated at a suitable density.

2. Compound Treatment:

-

SH-SY5Y-APP cells are seeded into multi-well plates (e.g., 24-well or 96-well) and allowed to adhere and grow for 24 hours.

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial dilutions of the this compound stock solution are prepared in a culture medium to achieve the desired final concentrations for the dose-response analysis. A vehicle control (medium with DMSO at the same final concentration used for the highest this compound dose) is also prepared.

-

The existing culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound or the vehicle control.

-

Cells are incubated with the compound for a period of 18 hours.[1]

3. Sample Collection and Analysis:

-

After the 18-hour incubation period, the conditioned medium from each well is collected.

-

The collected media is centrifuged to pellet any detached cells or debris.

-

The supernatant, containing the secreted Aβ peptides, is transferred to a new plate or tube for analysis.

-

The levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the conditioned media are quantified using a multiplex immunoassay, such as the Meso Scale Discovery (MSD) electrochemiluminescence assay, with antibodies specific for each Aβ species.[1]

-

Data is analyzed to determine the dose-dependent effect of this compound on the production of each Aβ peptide, and IC₅₀/EC₅₀ values are calculated using non-linear regression analysis.

Visualizations

Signaling Pathway of γ-Secretase Modulation by this compound

Caption: Mechanism of this compound as a γ-secretase modulator.

Experimental Workflow for In Vitro this compound Evaluation

Caption: Workflow for assessing this compound's effect on Aβ production.

References

- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NGP555 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of NGP555, a γ-secretase modulator (GSM), in a cell-based assay. The described methods are designed to assess the potency and mechanism of action of this compound by quantifying its effect on the production of amyloid-beta (Aβ) peptides.

Introduction

This compound is an experimental compound that acts as a modulator of γ-secretase, a key enzyme complex involved in the processing of the amyloid precursor protein (APP).[1] Unlike γ-secretase inhibitors, which block the enzyme's activity altogether, this compound allosterically modulates the enzyme to shift the cleavage of APP, resulting in a decrease in the production of the aggregation-prone Aβ42 and Aβ40 peptides and a concurrent increase in the shorter, less amyloidogenic Aβ38 and Aβ37 fragments.[1] This modulation of Aβ peptide production presents a promising therapeutic strategy for Alzheimer's disease.

The following protocols detail the in vitro cell culture experiments to characterize the effects of this compound on Aβ peptide levels.

Data Presentation

In Vitro Potency of this compound on Aβ Peptide Production

The following table summarizes the in vitro potency of this compound in SH-SY5Y cells overexpressing human APP (SH-SY5Y-APP). Data is presented as the half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 and the half-maximal effective concentration (EC50) for the increase of Aβ38.

| Compound | Target | In Vitro Assay | IC50 / EC50 (nM) |

| This compound | Aβ42 Reduction | SH-SY5Y-APP Cell Culture | 9 nM (IC50) |

| This compound | Aβ38 Increase | SH-SY5Y-APP Cell Culture | ~20-30 nM (EC50, representative) |

Representative Dose-Response Data of this compound

This table provides representative data illustrating the dose-dependent effect of this compound on the secretion of Aβ42 and Aβ38 from SH-SY5Y-APP cells after 18 hours of treatment.

| This compound Concentration (nM) | % Change in Aβ42 (from vehicle) | % Change in Aβ38 (from vehicle) |

| 0 (Vehicle) | 0% | 0% |

| 1 | -15% | +20% |

| 3 | -35% | +50% |

| 10 | -55% | +80% |

| 30 | -70% | +110% |

| 100 | -85% | +130% |

| 300 | -90% | +140% |

| 1000 | -92% | +145% |

Experimental Protocols

Protocol 1: In Vitro Cell Culture and Treatment with this compound

This protocol describes the culture of SH-SY5Y-APP cells and their treatment with this compound to assess its effect on Aβ peptide production.

Materials:

-

SH-SY5Y-APP cells

-

Complete Growth Medium: MEM/F12 supplemented with 15% FBS and 1% Penicillin/Streptomycin

-

96-well cell culture plates

-

This compound compound

-

Vehicle (e.g., DMSO)

Procedure:

-

Cell Seeding:

-

Culture SH-SY5Y-APP cells in a T75 flask until they reach 80-90% confluency.

-

Trypsinize the cells and resuspend them in fresh complete growth medium.

-

Seed the cells in a 96-well plate at a density of approximately 20,000 to 40,000 cells per well in 100 µL of complete growth medium. This density should be optimized to ensure cells are in a logarithmic growth phase during the 18-hour treatment period.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for the dose-response experiment.

-

Carefully remove the medium from the wells of the 96-well plate containing the SH-SY5Y-APP cells.

-

Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells, in triplicate.

-

Incubate the plate for 18 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

-

Sample Collection:

-

After the 18-hour incubation, carefully collect the conditioned medium from each well.

-

Store the collected medium at -80°C until analysis.

-

Protocol 2: Quantification of Aβ Peptides using Meso Scale Discovery (MSD) Triplex ELISA

This protocol outlines the procedure for measuring the levels of Aβ38, Aβ40, and Aβ42 in the collected cell culture medium using the MSD Human (6E10) Aβ Triplex Assay.

Materials:

-

MSD MULTI-SPOT Human (6E10) Aβ Triplex Assay kit (or similar)

-

Collected conditioned medium samples

-

MSD Sector Imager

Procedure:

-

Reagent Preparation:

-

Prepare all reagents as per the manufacturer's instructions provided with the MSD kit. This includes the Wash Buffer, Blocker A solution, Detection Antibody solution, and Read Buffer T.[2]

-

-

Assay Protocol:

-

Begin with the provided MULTI-SPOT 96-well plate.

-

Add 150 µL of Blocker A solution to each well and incubate with shaking for 1 hour at room temperature.[2]

-

During the blocking step, prepare the peptide standards and thaw the conditioned medium samples.

-

Wash the plate according to the kit's instructions.

-

Add 25 µL of the Detection Antibody solution to each well.[2]

-

Add 25 µL of the prepared standards or conditioned medium samples to the appropriate wells.[2]

-

Incubate with shaking for 2 hours at room temperature.[2]

-

Wash the plate as instructed.

-

Add 150 µL of Read Buffer T to each well.

-

Analyze the plate immediately on an MSD Sector Imager.

-

-

Data Analysis:

-

The MSD instrument software will generate data for the levels of Aβ38, Aβ40, and Aβ42 in each sample.

-

Calculate the percentage change in Aβ levels for each this compound concentration relative to the vehicle control.

-

Plot the dose-response curves and determine the IC50 and EC50 values using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Caption: this compound signaling pathway in APP processing.

Caption: Experimental workflow for this compound in vitro evaluation.

References

Application Notes and Protocols for NGP555 in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGP555 is a γ-secretase modulator (GSM) that has shown promise in preclinical studies for Alzheimer's disease (AD).[1][2] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase.[3] This modulation shifts the cleavage of amyloid precursor protein (APP), reducing the production of the aggregation-prone amyloid-beta 42 (Aβ42) and Aβ40 peptides while increasing the levels of shorter, less amyloidogenic forms like Aβ38 and Aβ37.[1][4] Preclinical studies in rodent models have demonstrated that this compound can cross the blood-brain barrier, reduce brain Aβ42 levels, decrease amyloid plaque deposition, and prevent cognitive decline.[1][5]

These application notes provide detailed protocols for the use of this compound in Alzheimer's disease mouse models, focusing on the Tg2576 mouse model, which overexpresses a mutant form of human APP and develops age-dependent amyloid plaques and cognitive deficits.[6][7][8][9][10]

Mechanism of Action of this compound

This compound directly binds to the γ-secretase enzyme complex, likely affecting the interaction between the PEN-2 and PS1-NTF subunits. This allosteric modulation alters the processive cleavage of the APP C-terminal fragment (C99), favoring the production of shorter Aβ peptides (Aβ38 and Aβ37) at the expense of longer, more pathogenic forms (Aβ42 and Aβ40).[1] This shift in Aβ peptide ratios is a key biomarker of this compound's activity.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in rodent models.

Table 1: Effect of this compound on Aβ Levels in Tg2576 Mice

| Treatment Group | Dose (mg/kg) | Duration | Brain Aβ42 Reduction | Brain Aβ40 Reduction | Plasma Aβ42 Reduction | Plasma Aβ40 Reduction | Brain Aβ38 Increase | Plasma Aβ38 Increase |

| This compound | 25 | 1 month | Statistically Significant | Statistically Significant | Statistically Significant | Statistically Significant | Modest | Statistically Significant |

Data extracted from Kounnas et al.[1]

Table 2: Effect of this compound on Cognitive Performance in Tg2576 Mice

| Treatment Group | Dose (mg/kg) | Duration | Behavioral Test | Outcome |

| Vehicle-treated Tg2576 | - | 1 month | Y-maze | 25% decline in performance vs. non-transgenic |

| This compound-treated Tg2576 | 25 | 1 month | Y-maze | >65% less decline in performance vs. vehicle |

Data extracted from Kounnas et al.[1]

Experimental Protocols

The following are detailed protocols for administering this compound to AD mouse models and assessing its effects.

Protocol 1: Preparation and Administration of this compound

Objective: To prepare and administer this compound to Tg2576 mice via oral gavage.

Materials:

-

This compound compound

-

Vehicle (e.g., cherry syrup, 80% PEG in water)

-

Syringes (1 mL)

-

Gavage needles (flexible, 18-20 gauge with a rounded tip)

-

Balance

-

Vortex mixer

-

Tg2576 mice (and non-transgenic littermates as controls)

Procedure:

-

Animal Handling:

-

House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Handle mice gently to minimize stress.

-

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and the average weight of the mice.

-

Weigh the this compound powder accurately.

-

Suspend or dissolve the this compound in the chosen vehicle. For example, to prepare a 2.5 mg/mL solution for a 25 mg/kg dose in a 25g mouse (10 mL/kg dosing volume), dissolve 2.5 mg of this compound in 1 mL of vehicle.

-

Vortex the solution thoroughly to ensure a homogenous suspension. Prepare fresh daily.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head.[2][11]

-

Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.[12][13]

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.[2][12]

-

Slowly administer the prepared this compound solution.

-

Gently remove the gavage needle.

-

Monitor the mouse for a few minutes after dosing for any signs of distress.[13]

-

Perform this procedure once daily for the duration of the study (e.g., one month).[1]

-

Protocol 2: Y-Maze Spontaneous Alternation Test for Working Memory

Objective: To assess short-term spatial working memory in mice.

Materials:

-

Y-maze apparatus with three identical arms.

-

Video tracking software (optional, but recommended for accurate data collection).

-

70% ethanol for cleaning.

Procedure:

-

Acclimation:

-

Transport mice to the testing room at least 30 minutes before the test to allow for acclimation.[14]

-

-

Testing:

-

Clean the maze with 70% ethanol between each mouse to remove olfactory cues.[14]

-

Gently place a mouse in the center of the Y-maze.

-

Allow the mouse to freely explore the maze for a set period, typically 8 minutes.[3][14]

-

Record the sequence of arm entries and the total number of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.

-

-

Data Analysis:

-

A spontaneous alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB, BCA).

-

Calculate the percentage of spontaneous alternation using the following formula:

-

% Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100

-

-

A higher percentage of alternation is indicative of better spatial working memory.[15]

-

Protocol 3: Brain and Plasma Collection and Aβ Quantification

Objective: To collect brain and plasma samples and quantify Aβ levels using an ELISA-based method.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heparinized tubes for blood collection

-

Surgical tools for dissection

-

Phosphate-buffered saline (PBS)

-

Homogenization buffer (e.g., containing protease inhibitors)

-

Dounce homogenizer or sonic dismembrator

-

Microcentrifuge

-

Meso Scale Discovery (MSD) Aβ Triplex Assay Kit (or similar ELISA kit)

-

Microplate reader compatible with the chosen assay

Procedure:

-

Sample Collection:

-

At the end of the treatment period, anesthetize the mouse.

-

Perform cardiac puncture to collect blood into heparinized tubes.[16]

-

Centrifuge the blood to separate the plasma and store it at -80°C.

-

Perfuse the mouse transcardially with ice-cold PBS to remove blood from the brain.

-

Dissect the brain and separate the hemispheres. One hemisphere can be used for biochemical analysis and the other for histology.

-

Snap-freeze the hemisphere for biochemical analysis in liquid nitrogen and store at -80°C.[16]

-

-

Brain Tissue Homogenization:

-

Aβ Quantification (using MSD Aβ Triplex Assay as an example):

-

Follow the manufacturer's protocol for the MSD Aβ Triplex Assay.[1] A general workflow is as follows:

-

Prepare calibrators and samples (plasma or brain homogenates).

-

Add Blocker A solution to the MULTI-SPOT plate and incubate.

-

Wash the plate.

-

Add the detection antibody solution.

-

Add calibrators or samples to the wells and incubate.

-

Wash the plate.

-

Add Read Buffer T and analyze the plate on a compatible reader.[1]

-

-

The assay will provide simultaneous quantification of Aβ38, Aβ40, and Aβ42.

-

Normalize Aβ levels in brain homogenates to the total protein concentration.

-

Conclusion

This compound represents a promising therapeutic strategy for Alzheimer's disease by modulating γ-secretase activity to reduce the production of pathogenic Aβ peptides. The protocols outlined in these application notes provide a framework for researchers to investigate the in vivo efficacy of this compound in relevant mouse models of Alzheimer's disease. Careful adherence to these methodologies will enable the generation of robust and reproducible data to further evaluate the therapeutic potential of this compound.

References

- 1. mesoscale.com [mesoscale.com]

- 2. ouv.vt.edu [ouv.vt.edu]

- 3. Y-maze spontaneous alternation [bio-protocol.org]

- 4. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scantox.com [scantox.com]

- 7. alzforum.org [alzforum.org]

- 8. mdpi.com [mdpi.com]

- 9. Tg2576 Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. criver.com [criver.com]

- 11. instechlabs.com [instechlabs.com]

- 12. research.sdsu.edu [research.sdsu.edu]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 15. mmpc.org [mmpc.org]

- 16. snlab.bme.cornell.edu [snlab.bme.cornell.edu]

- 17. Aβ Extraction from Murine Brain Homogenates [bio-protocol.org]

NGP555 Dosage and Administration in Preclinical Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of NGP555, a γ-secretase modulator investigated for its potential in Alzheimer's disease therapy. The following sections detail quantitative data from various studies, step-by-step experimental protocols for key behavioral assays, and a visualization of the underlying signaling pathway.

Data Presentation: this compound Dosage and Administration

The following tables summarize the quantitative data on this compound dosage and administration from in vivo and in vitro preclinical studies.

In Vivo Studies

| Animal Model | Administration Route | Dosage | Duration | Key Findings |

| Tg2576 Mice | Oral (milled into chow) | Not specified | Chronic | Significant reduction of amyloid plaques.[1] |

| Tg2576 Mice | Oral (gavage) | 25 mg/kg, once daily | 1 month | Significantly prevented cognitive deficits in the Y-maze test.[2] |

| Tg2576 Mice | Oral (gavage) | 25 mg/kg, once daily | 28 days | Showed beneficial effects in the Morris water maze.[2] |

| Sprague-Dawley Rats | Oral (gavage) | 1.75–37.5 mg/kg, once daily | 14 days | Dose-dependent modulation of Aβ alloforms in CSF.[1] |

| Sprague-Dawley Rats | Oral (gavage) | 15 mg/kg | Single dose | Time-course analysis of Aβ alloform modulation in CSF.[1] |

| Sprague-Dawley Rats | Oral (gavage) | 150 mg/kg, once daily | 14 days | No observed Notch-related gastrointestinal toxicity.[1] |

| Beagle Dogs | Oral | 50 mg/kg and above | 28 days | Lower food consumption and weight loss with reversible adrenal gland necrosis.[1] |

In Vitro Studies

| Cell Line | Assay Type | This compound Concentration | Duration | Key Findings |

| SH-SY5Y-APP cells | Aβ modulation | Various concentrations | 18 hours | Potent lowering of Aβ42 and increase in shorter Aβ forms. |

| Tg2576 mixed brain cultures | Aβ modulation | Various concentrations | 18 hours | Potent lowering of Aβ42 and increase in shorter Aβ forms. |

| C57 mixed brain cultures | Aβ modulation | Various concentrations | 18 hours | Potent lowering of Aβ42 and increase in shorter Aβ forms. |

| Neurons from human pluripotent stem cells (PS1 mutations) | Aβ modulation | Not specified | Not specified | Potently and selectively reduced Aβ42.[1] |

Experimental Protocols

Detailed methodologies for key behavioral experiments cited in preclinical studies of this compound are provided below.

Y-Maze Spontaneous Alternation Test

This test is used to assess short-term spatial working memory. Rodents have a natural tendency to explore novel arms of a maze.

Materials:

-

Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) at a 120° angle from each other.

-

Video tracking system (e.g., EthoVision).

-

Cleaning solution (e.g., 70% ethanol).

Procedure:

-

Acclimation: Transport the mice to the testing room in their home cages and allow them to acclimate for at least 30 minutes before testing begins.

-

Maze Preparation: Clean the maze thoroughly with a cleaning solution to remove any olfactory cues from previous subjects and allow it to dry completely.

-

Trial Initiation: Gently place a mouse at the center of the Y-maze.

-

Exploration Period: Allow the mouse to freely explore the maze for a set period, typically 8 minutes.[3] Record the session using a video tracking system.

-

Data Collection: An arm entry is recorded when the hind paws of the mouse have completely entered the arm.[3] The sequence of arm entries is manually or automatically recorded.

-

Alternation Calculation: A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA). The percentage of spontaneous alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.

-

Cleaning: After each trial, clean the maze thoroughly before introducing the next mouse.

Morris Water Maze Test

This test assesses spatial learning and memory, which is dependent on the hippocampus.

Materials:

-

A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or powdered milk.

-

An escape platform submerged 1-2 cm below the water surface.

-

Distinct visual cues placed around the room, visible from the pool.

-

Video tracking system.

-

Holding cage with a heating pad.

Procedure:

-

Acclimation: Bring the animals to the testing room and allow them to acclimate.

-

Cued Training (Visible Platform):

-

For the first 1-2 days, train the mice with a visible platform (e.g., marked with a flag). This ensures the animals can see and learn to escape the water by climbing onto the platform.

-

Conduct 4 trials per day for each mouse. Gently place the mouse into the water facing the pool wall from one of four predetermined start locations (North, South, East, West).

-

Allow the mouse to swim and find the platform. If it does not find it within 60-90 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

-

Acquisition Phase (Hidden Platform):

-

For the next 5-7 days, the platform is hidden beneath the opaque water surface in a fixed location.

-

Conduct 4 trials per day for each mouse, starting from a different quadrant each time in a pseudo-random order.

-

Record the time it takes for the mouse to find the platform (escape latency) and the path taken.

-

If the mouse fails to find the platform within the allotted time, guide it to the platform and allow it to stay for 15-30 seconds.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, remove the platform from the pool.

-

Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the former platform location. This measures the strength of the spatial memory.

-

-

Post-Trial Care: After each trial, gently dry the mouse with a towel and place it in a warm holding cage to prevent hypothermia.

Mandatory Visualization

Signaling Pathway of γ-Secretase Modulation by this compound

Caption: this compound allosterically modulates γ-secretase to shift APP processing.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for Measuring NGP555 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGP555 is a clinical-stage, orally bioavailable small molecule that acts as a gamma-secretase modulator (GSM). It is under investigation as a disease-modifying therapy for Alzheimer's disease (AD). The central hypothesis behind AD pathogenesis is the amyloid cascade, which posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, in the brain is a primary event leading to neurodegeneration and cognitive decline. This compound offers a novel therapeutic approach by selectively modulating the activity of γ-secretase, a key enzyme in the production of Aβ peptides. Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other essential signaling pathways like Notch, this compound allosterically modulates the enzyme. This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, non-toxic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the more amyloidogenic and toxic Aβ42 and Aβ40 forms.[1][2][3][4] This document provides detailed analytical methods and protocols to assess the efficacy of this compound in both in vitro and in vivo models.

Mechanism of Action: Modulation of Gamma-Secretase

This compound binds directly to the γ-secretase enzyme complex. This binding does not inhibit the overall proteolytic function of the enzyme but rather alters its processivity. The result is a shift in the final cleavage of the C99 fragment of APP, leading to a decrease in the production of Aβ42 and Aβ40 and a concurrent increase in the production of Aβ37 and Aβ38.[1][2] This shift in the Aβ peptide profile is the primary biomarker for this compound's target engagement and efficacy. A key advantage of this mechanism is the preservation of Notch signaling, which is crucial for cell-to-cell communication and development, thereby avoiding the side effects associated with GSIs.[3]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from preclinical and clinical studies.

Table 1: In Vivo Efficacy of this compound in Rodent Models

| Parameter | Animal Model | Treatment | Results | Reference |

| Cognitive Performance (Y-Maze) | Tg2576 mice | 25 mg/kg this compound, once daily for 1 month | Prevented a 25% decline in performance observed in vehicle-treated Tg mice. | [2] |

| CSF Aβ42 Levels (Single Dose) | Sprague-Dawley rats | 15 mg/kg this compound, single oral dose | Significant reduction in CSF Aβ42 at 8-10 hours post-dose. | [2] |

| CSF Aβ42 Levels (Dose-Response) | Sprague-Dawley rats | 1.75-37.5 mg/kg this compound, once daily for 14 days | Significant reduction in CSF Aβ42 at doses of 3.75 mg/kg and above. | [2][5] |

| CSF Aβ38 Levels (Dose-Response) | Sprague-Dawley rats | 1.75-37.5 mg/kg this compound, once daily for 14 days | Significant increase in CSF Aβ38 at doses of 15 mg/kg and above. | [2][5] |

| Brain and Plasma Aβ Levels | Tg2576 mice | This compound treatment | Statistically significant reductions of Aβ42 and Aβ40 in both brain and plasma; increased Aβ38 in plasma. | [2] |

| Amyloid Plaque Reduction | Tg2576 mice | Chronic administration of this compound | Significant reduction of amyloid plaques. | [2] |

| Brain:Plasma Ratio | Tg2576 mice | This compound treatment | 0.93 | [2] |

Table 2: Phase 1 Clinical Trial Data for this compound in Healthy Volunteers

| Parameter | Dose | Duration | Results | Reference |

| Change in CSF Aβ37/Aβ42 Ratio | 200 mg | 14 days | +36% change from baseline | [6] |

| Change in CSF Aβ37/Aβ42 Ratio | 400 mg | 14 days | +51% change from baseline | [6] |

| Change in CSF Aβ37/Aβ42 Ratio | Placebo | 14 days | +2% change from baseline | [6] |

Experimental Protocols

In Vitro Efficacy Assessment: Cell-Based Assays

This protocol describes the use of a human neuroblastoma cell line overexpressing APP (SH-SY5Y-APP) to assess the in vitro efficacy of this compound. The primary endpoint is the modulation of Aβ peptide levels in the cell culture medium.

References

- 1. Aβ Extraction from Murine Brain Homogenates [bio-protocol.org]

- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NeuroGenetic reports positive results from Phase I trials of NGP 555 to treat Alzheimer’s disease - Clinical Trials Arena [clinicaltrialsarena.com]

Application Notes and Protocols: NGP555 Treatment in SH-SY5Y-APP Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] These plaques are primarily composed of the Aβ42 peptide, a product of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3] NGP555 is a novel, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM).[1][4][5] Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase to shift APP processing away from the production of amyloidogenic Aβ42 and towards the formation of shorter, less toxic Aβ peptides such as Aβ38 and Aβ37.[2][4][6] This document provides detailed application notes and protocols for the treatment of SH-SY5Y cells stably overexpressing APP (SH-SY5Y-APP) with this compound.

Mechanism of Action

This compound directly binds to the γ-secretase complex, inducing a conformational change that alters the processivity of the enzyme.[3][4] This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a corresponding increase in the levels of the shorter, non-aggregating Aβ38 and Aβ37 peptides.[4][6] Importantly, this compound does not inhibit the ε-site cleavage of APP or the processing of other γ-secretase substrates like Notch, thereby avoiding the side effects associated with γ-secretase inhibitors.[4][7]

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on Aβ peptide levels in SH-SY5Y-APP cells.

Table 1: Effect of this compound on Aβ42 and Aβ40 Production in SH-SY5Y-APP Cells

| Treatment Concentration | Aβ42 Reduction (IC50) | Aβ40 Reduction (IC50) |

| This compound | Potent Inhibition | Potent Inhibition |

Note: Specific IC50 values were not publicly available in the searched literature, but studies consistently report potent inhibition.[4]

Table 2: Effect of this compound on Aβ38 and Aβ37 Production in SH-SY5Y-APP Cells

| Treatment Concentration | Aβ38 Increase (EC50) | Aβ37 Increase (EC50) |

| This compound | Concomitant Increase | Concomitant Increase |

Note: Specific EC50 values were not publicly available in the searched literature, but studies consistently report a concomitant increase in these shorter Aβ peptides.[4][6]

Experimental Protocols

Protocol 1: Culturing SH-SY5Y-APP Cells

This protocol describes the standard procedure for maintaining and passaging SH-SY5Y cells stably transfected with a construct expressing human APP.

Materials:

-

SH-SY5Y-APP cell line

-

Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin, concentration to be determined based on the specific cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Maintain SH-SY5Y-APP cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.